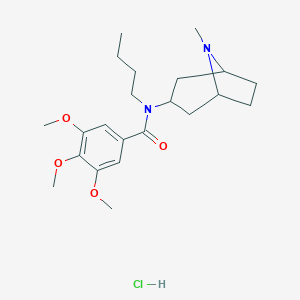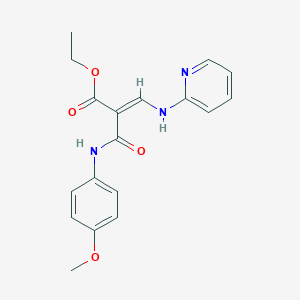
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as E7046 and belongs to the class of pyridine derivatives. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- involves the inhibition of specific signaling pathways in the body. It targets the protein kinase B (AKT) pathway, which plays a crucial role in cell growth, survival, and proliferation. By inhibiting this pathway, E7046 can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- are still being studied. However, early studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- in lab experiments is its ability to selectively target specific signaling pathways. This makes it a valuable tool in studying the mechanisms of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are many future directions for the research and development of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-. One area of focus is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of focus is the development of new applications for E7046, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- can be achieved through various methods. One of the most common methods is the reaction between 2-pyridinecarboxylic acid and 4-methoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- has shown significant potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that E7046 has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also shown promising results in the treatment of inflammatory diseases and autoimmune disorders.
Propiedades
Número CAS |
172753-07-0 |
|---|---|
Fórmula molecular |
C18H19N3O4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
ethyl (E)-2-[(4-methoxyphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-13-7-9-14(24-2)10-8-13/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+ |
Clave InChI |
KNCQPEPGDQNKLM-NTCAYCPXSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)OC |
SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
Sinónimos |
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinyla mino)-, ethyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



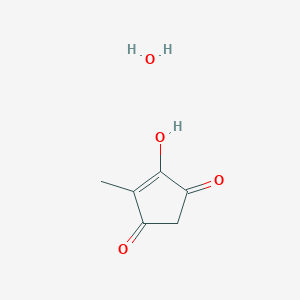
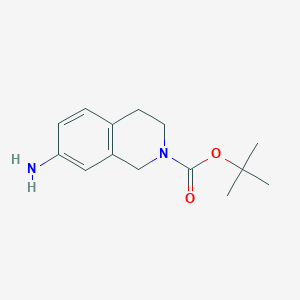
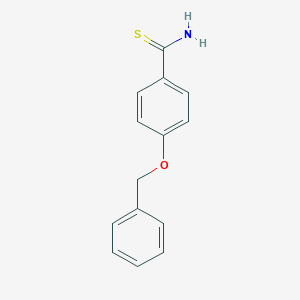
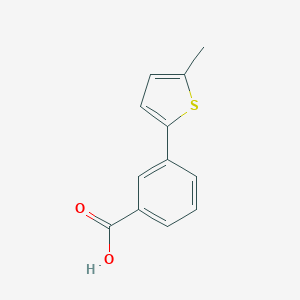
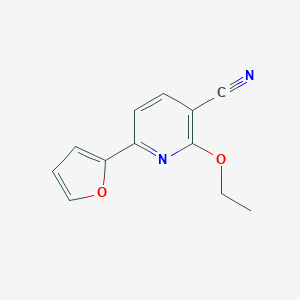
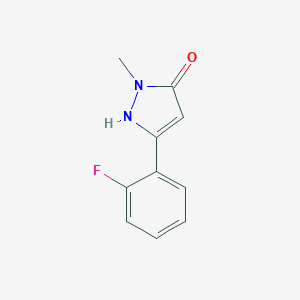
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
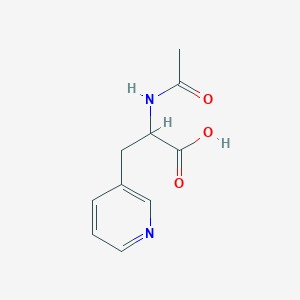
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
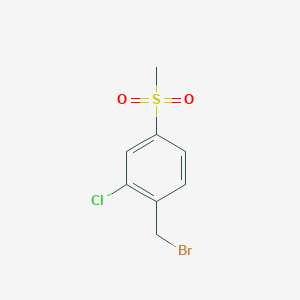
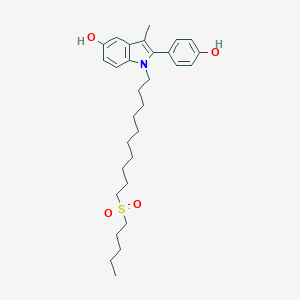
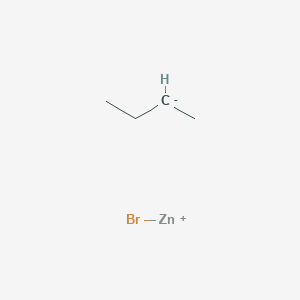
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
